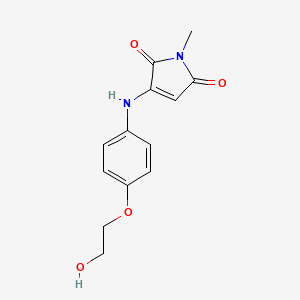

![molecular formula C12H10O2S B2652750 5-[(4-Methylphenyl)thio]-2-furaldehyde CAS No. 56656-92-9](/img/structure/B2652750.png)

5-[(4-Methylphenyl)thio]-2-furaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for 5-[(4-Methylphenyl)thio]-2-furaldehyde is 1S/C12H10O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-8H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

5-[(4-Methylphenyl)thio]-2-furaldehyde is a solid at room temperature .Scientific Research Applications

Synthesis Applications

5-[(4-Methylphenyl)thio]-2-furaldehyde, as a derivative of 5-aryl-2-furaldehydes, plays a crucial role in the synthesis of diverse heterocyclic compounds. One notable application is in the Biginelli reaction, which involves the synthesis of tetrahydropyrimidinones. This reaction typically employs 5-aryl-2-furaldehydes, obtained through the arylation of furfural, reacting with compounds like ethyl acetoacetate or acetylacetone and (thio)-urea, in the presence of a catalyst such as FeCl3·6H2O. The result is a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates, showcasing the versatile synthetic utility of these aldehydes in creating complex molecular structures (Vakhula et al., 2018).

Catalytic and Protective Group Chemistry

In another study, the chemoselective protection of heteroaromatic aldehydes, including those similar to 5-[(4-Methylphenyl)thio]-2-furaldehyde, was explored through their transformation into imidazolidine derivatives. This method provides a novel approach to protect aldehydes in the presence of more reactive functional groups, such as ketones, thereby highlighting the potential of 5-aryl-2-furaldehydes in selective synthetic transformations (Carpenter & Chadwick, 1985).

Heterocyclic Schiff Bases Formation

Moreover, 5-aryl-2-furaldehydes are essential in the synthesis of heterocyclic Schiff bases, where their reactions with amines, facilitated by molecular sieves as dehydrating agents, yield a variety of heterocyclic azomethines. This application underscores the aldehydes' role in forming Schiff bases, which are pivotal in numerous chemical syntheses and have various applications, ranging from dyes to pharmaceuticals (Iovel' et al., 2000).

Green Chemistry and Biorefining

In the realm of green chemistry and biorefining, 5-aryl-2-furaldehydes, by extension, are involved in the catalytic processes for the production of furfurals, which are key intermediates. These processes, aiming for sustainability and reduced environmental impact, highlight the role of such aldehydes in the production of furfural and hydroxymethylfurfural from biomass, aligning with the principles of green chemistry and sustainable development (Karinen et al., 2011).

Safety and Hazards

properties

IUPAC Name |

5-(4-methylphenyl)sulfanylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCQYRQPIGDHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Methylphenyl)thio]-2-furaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2652668.png)

![2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2652669.png)

![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2652674.png)

![N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2652677.png)

![3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B2652678.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2652682.png)

![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2652685.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide](/img/structure/B2652690.png)